
1-Cyclopentyl-2-methylbutane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-2-methylbutane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopentyl ring attached to a butane chain with two ketone groups at positions 1 and 3. The molecular formula for this compound is C11H18O2.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-methylbutane-1,3-dione can be achieved through various methods. One common approach involves the Michael addition of 2-methylcyclopentane-1,3-dione to methyl vinyl ketone in water, resulting in the formation of 2-methyl-2-(3-oxo-butyl)-1,3-cyclopentanedione . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-Cyclopentyl-2-methylbutane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-Cyclopentyl-2-methylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-Cyclopentyl-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-Methylcyclopentane-1,3-dione: This compound is structurally similar and undergoes similar chemical reactions.
Cyclohexane-1,3-dione: Another related compound with a six-membered ring structure.
Uniqueness: 1-Cyclopentyl-2-methylbutane-1,3-dione is unique due to its specific ring structure and the presence of two ketone groups, which confer distinct chemical and physical properties
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
1-cyclopentyl-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C10H16O2/c1-7(8(2)11)10(12)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 |
InChIキー |
XAIBLRIHPRWSFK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C(=O)C1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


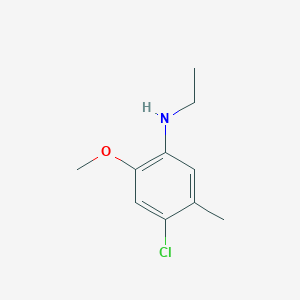
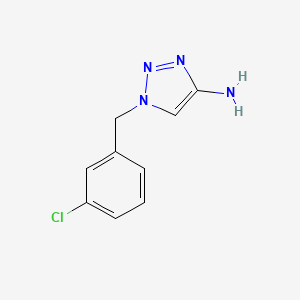
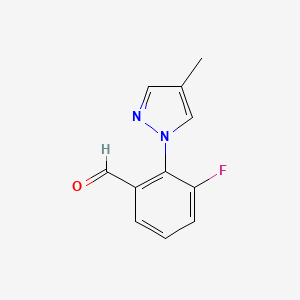
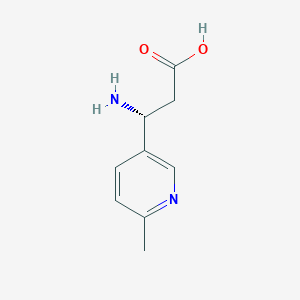
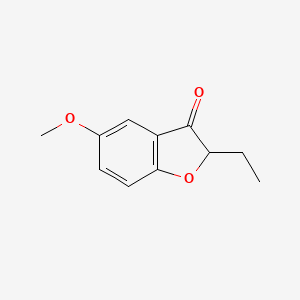


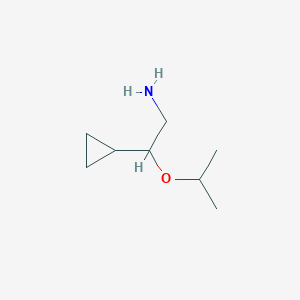
amine](/img/structure/B13311275.png)

![[2-(Dimethylamino)ethyl][(2,3-dimethylphenyl)methyl]amine](/img/structure/B13311282.png)
amine](/img/structure/B13311283.png)


